![molecular formula C19H23NO5S B7776715 ((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)leucine](/img/structure/B7776715.png)

((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)leucine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4′-Methoxy-[1,1′-biphenyl]-4-sulfonyl fluoride is a sulfonyl fluoride motif that can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This new click chemistry approach through sulfates is a complimentary approach to using amides and phosphate groups as linkers .

Synthesis Analysis

Sulfonyl fluorides have emerged as the workhorse functional group, with diverse applications being reported . New synthetic approaches that start with sulfur-containing substrates include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .

Molecular Structure Analysis

The molecular structure of 4′-Methoxy-[1,1′-biphenyl]-4-sulfonyl fluoride consists of a biphenyl core with a methoxy group at the 4’ position and a sulfonyl fluoride group at the 4 position .

Chemical Reactions Analysis

Sulfonyl fluorides provide excellent selectivity control in their reactions . Thus, numerous conditions are tolerated by the SO2F group – from amide and ester formation to directed ortho-lithiation and transition-metal-catalyzed cross-couplings .

Physical And Chemical Properties Analysis

The empirical formula of 4′-Methoxy-[1,1′-biphenyl]-4-sulfonyl fluoride is C13H11FO3S, and its molecular weight is 266.29 . The compound is a solid and has a SMILES string of FS(C(C=C1)=CC=C1C2=CC=C(OC)C=C2)(=O)=O .

作用機序

The sulfonyl fluoride motif in 4′-Methoxy-[1,1′-biphenyl]-4-sulfonyl fluoride can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This new click chemistry approach through sulfates is a complimentary approach to using amides and phosphate groups as linkers .

将来の方向性

The advent of sulfur (vi)-fluoride exchange (SuFEx) processes as transformations with click-like reactivity has invigorated research into electrophilic species featuring a sulfur–fluorine bond . This suggests that sulfonyl fluorides, such as 4′-Methoxy-[1,1′-biphenyl]-4-sulfonyl fluoride, will continue to be an area of active research in the future .

特性

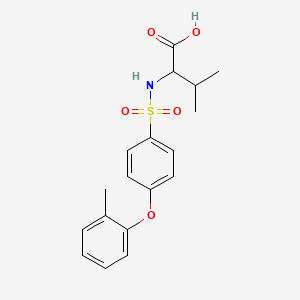

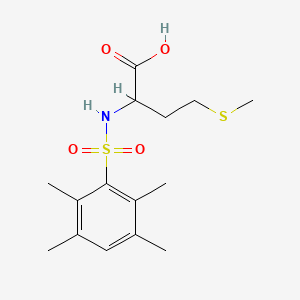

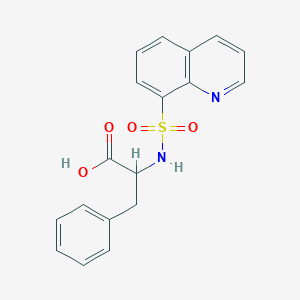

IUPAC Name |

2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO5S/c1-13(2)12-18(19(21)22)20-26(23,24)17-10-6-15(7-11-17)14-4-8-16(25-3)9-5-14/h4-11,13,18,20H,12H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLTFKRIXLISUSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[4-(4-Methoxyphenyl)phenyl]sulfonylamino]-4-methylpentanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(E)-4-methylpentan-2-ylideneamino]-2,4-dinitroaniline](/img/structure/B7776662.png)

![N'-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylidene]-3-hydroxybenzohydrazide](/img/structure/B7776672.png)

![3-hydroxy-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B7776676.png)

![N'-[(E)-(4-fluorophenyl)methylidene]-3-hydroxybenzohydrazide](/img/structure/B7776685.png)

![2-[5-(6-bromo-4H-1,3-benzodioxin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methylphenol](/img/structure/B7776693.png)